molecular formula C9H17NO2 B6605443 3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine CAS No. 2742653-92-3

3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine

Cat. No.: B6605443
CAS No.: 2742653-92-3
M. Wt: 171.24 g/mol
InChI Key: UNBVYUMFACITSB-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine is an organic compound featuring a cyclobutane ring substituted with a 1,3-dioxolane moiety and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring . The cyclobutane ring can be introduced through a cycloaddition reaction, and the dimethylamine group can be added via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10(2)8-5-7(6-8)9-11-3-4-12-9/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBVYUMFACITSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C1)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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